molecular formula C30H31FN4O3 B1678007 trans-Ned 19 CAS No. 1354235-96-3

trans-Ned 19

Cat. No. B1678007
M. Wt: 514.6 g/mol
InChI Key: FUHCEERDBRGPQZ-LBNVMWSVSA-N
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Description

“trans-Ned 19” is a potent and selective antagonist of the endogenous calcium channel opener nicotinic acid adenine dinucleotide phosphate (NAADP), thereby reducing the normal NAADP-mediated calcium flux without blocking calcium channels directly . It is used in research into the functions of NAADP signaling inside many different cell types .


Molecular Structure Analysis

The molecular formula of “trans-Ned 19” is C30H31FN4O3 . Its structure includes a piperazine ring, a fluorophenyl group, a methoxyphenyl group, and a pyrido-indole-carboxylic acid group .


Chemical Reactions Analysis

“trans-Ned 19” acts as a potent and selective antagonist of NAADP, thereby reducing the normal NAADP-mediated calcium flux . It blocks NAADP-dependent calcium release as well as NAADP binding to sea urchin egg homogenate . It does not affect either IP3-mediated calcium release or cyclic ADP-ribose-mediated calcium release .


Physical And Chemical Properties Analysis

The molecular weight of “trans-Ned 19” is 514.6 . It is soluble in DMSO and DMF . The compound is a crystalline solid .

Scientific Research Applications

Identification of a Chemical Probe for NAADP Signaling

A key application of trans-NED 19 lies in its role as a chemical probe for studying NAADP (nicotinic acid adenine dinucleotide phosphate) signaling, a critical calcium-releasing second messenger in cells. The discovery of Ned-19 enabled researchers to block NAADP signaling at nanomolar concentrations, facilitating the study of NAADP's role in cellular processes. This breakthrough has implications for understanding glucose sensing in pancreatic beta cells, among other cellular mechanisms (Naylor et al., 2009).

Development of Wearable Assistive Technologies

Trans-NED 19 has also been explored in the development of wearable human-machine interfaces (HMI) for assisting people with disabilities. A novel sensor, utilizing the triboelectric effect and named Non-Attached Electrode-Dielectric Triboelectric Sensor (NEDTS), has been applied in creating devices like eye motion sensors. These devices offer hands-free computer cursor control and other applications, showcasing trans-NED 19's potential in enhancing the quality of life for individuals with mobility impairments (David Vera Anaya et al., 2020).

Exploration of Two-Pore Channels in Cellular Signaling

Another significant application of trans-NED 19 is in the study of two-pore channels (TPCs) in cellular signaling. Research utilizing trans-NED 19 has provided insights into the role of TPCs in the action of various hormones and neurotransmitters on cellular calcium concentrations. This research has implications for understanding the mechanisms of blood vessel relaxation and contraction, offering potential pathways for treating cardiovascular diseases (Trufanov et al., 2019).

Neuroendocrine Differentiation in Prostate Cancer

In the field of oncology, trans-NED 19 has been implicated in studies on neuroendocrine differentiation (NED) in prostate cancer. NED represents a mechanism by which prostate cancer cells may exhibit resistance to treatments. Understanding the role of trans-NED 19 in this process could contribute to the development of novel therapeutic strategies aimed at overcoming treatment resistance in prostate cancer (Hu et al., 2015).

Inhibition of Tumor Growth and Metastasis

Research involving trans-NED 19 has shown its potential in inhibiting tumor growth, vascularization, and metastasis, particularly in the context of melanoma. By inhibiting NAADP-dependent calcium signaling, trans-NED 19 demonstrates promise as a therapeutic agent in controlling tumor progression and the formation of new blood vessels necessary for tumor growth (Favia et al., 2016).

Safety And Hazards

Based on the available data, “trans-Ned 19” is not classifiable according to GHS . It does not have any specific hazard according to OSHA .

properties

IUPAC Name

(1R,3S)-1-[3-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-4-methoxyphenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31FN4O3/c1-38-27-11-10-19(16-20(27)18-34-12-14-35(15-13-34)26-9-5-3-7-23(26)31)28-29-22(17-25(33-28)30(36)37)21-6-2-4-8-24(21)32-29/h2-11,16,25,28,32-33H,12-15,17-18H2,1H3,(H,36,37)/t25-,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUHCEERDBRGPQZ-LBNVMWSVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2C3=C(CC(N2)C(=O)O)C4=CC=CC=C4N3)CN5CCN(CC5)C6=CC=CC=C6F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)[C@@H]2C3=C(C[C@H](N2)C(=O)O)C4=CC=CC=C4N3)CN5CCN(CC5)C6=CC=CC=C6F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501102307
Record name NED-19
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501102307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

514.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-Ned 19

CAS RN

1354235-96-3
Record name (1R,3S)-1-[3-[[4-(2-Fluorophenyl)-1-piperazinyl]methyl]-4-methoxyphenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354235-96-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NED-19
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501102307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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